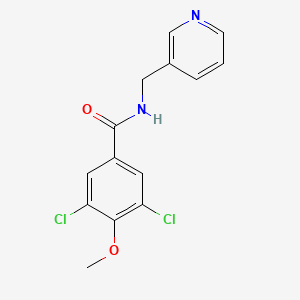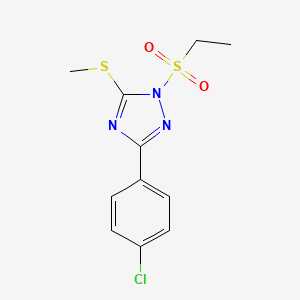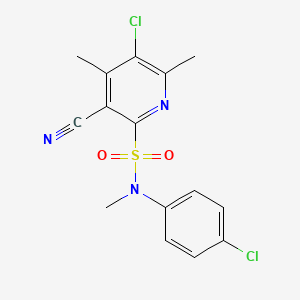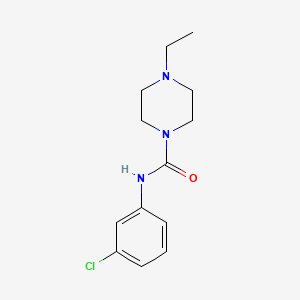![molecular formula C16H13FN2O3 B5824870 (5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B5824870.png)
(5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique molecular structure. This compound features a combination of fluorophenyl and methylfuran groups attached to an imidazolidine-2,4-dione core. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-fluorobenzylamine and 5-methylfurfural, followed by cyclization with urea under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-3-[(4-chlorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione
- (5E)-3-[(4-bromophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione
- (5E)-3-[(4-methylphenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Uniqueness
The presence of the fluorophenyl group in (5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione imparts unique chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-10-2-7-13(22-10)8-14-15(20)19(16(21)18-14)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,21)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMRKQIYJASUPO-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5824797.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5824814.png)


![(2-FLUOROPHENYL)[4-(2-NAPHTHYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B5824837.png)




![N-{4-[(4-chloro-2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5824874.png)
![ETHYL 2-[2-OXO-4-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE](/img/structure/B5824878.png)
![3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B5824887.png)
